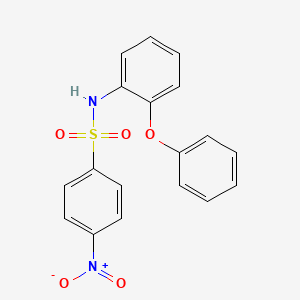

4-硝基-N-(2-苯氧基苯基)苯磺酰胺

描述

4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H14N2O5S . It belongs to the sulphonanilide family of non-steroidal anti-inflammatory drugs .

Synthesis Analysis

The synthesis of 4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide involves several steps. The process begins with the hydrolysis of Nimesulide with sulfuric acid, leading to the formation of an intermediate compound. This intermediate compound then reacts with benzene sulphonyl chloride to yield the title compounds .Molecular Structure Analysis

The molecular structure of 4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide consists of 18 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 370.379 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide include hydrolysis, sulfonylation, and reduction . The synthesized compounds were characterized using FTIR and NMR spectral analysis .科学研究应用

犬尿氨酸 3-羟化酶抑制剂

4-硝基-N-(2-苯氧基苯基)苯磺酰胺衍生物,如 3,4-二甲氧基-N-[4-(3-硝基苯基)噻唑-2-基]苯磺酰胺和 4-氨基-N-[4-[2-氟-5-(三氟甲基)苯基]-噻唑-2-基]苯磺酰胺,已被合成作为犬尿氨酸 3-羟化酶的高亲和力抑制剂。这些化合物已证明在调节犬尿氨酸浓度方面具有潜力,这可能对神经学研究产生影响 (Röver 等,1997)。

固相合成应用

2/4-硝基苯磺酰胺的化学空间探索,包括 4-硝基-N-(2-苯氧基苯基)苯磺酰胺,已导致它们用于固相合成。这些化合物作为各种化学转化中的关键中间体,并且有助于产生多样化的特权支架 (Fülöpová & Soural,2015)。

非甾体孕激素受体拮抗剂

4-硝基-N-(2-苯氧基苯基)苯磺酰胺衍生物已被开发为新型非甾体孕激素受体 (PR) 拮抗剂。PR 在各种生理系统中起着至关重要的作用,这些拮抗剂是治疗子宫肌瘤、子宫内膜异位症和乳腺癌等疾病的候选药物 (Yamada 等,2016)。

糖皮质激素受体调节剂

N-(4-苯氧基苯基)苯磺酰胺的衍生物已被开发为糖皮质激素受体 (GR) 调节剂。这些非甾体化合物有望用于治疗免疫相关疾病,为选择性 GR 调节剂的开发提供了一种新方法 (Yoshioka 等,2017)。

作用机制

- CA IX is overexpressed in many solid tumors, including breast cancer. It plays a crucial role in maintaining pH balance within tumor cells, which undergo anaerobic glycolysis due to changes in gene expression and uncontrolled cell proliferation .

- Downstream effects include changes in tumor cell metabolism, which can influence cell survival, proliferation, and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

It is known that it interacts with various enzymes and proteins

Cellular Effects

The cellular effects of 4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c21-20(22)14-10-12-16(13-11-14)26(23,24)19-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWXHOVLDPUYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

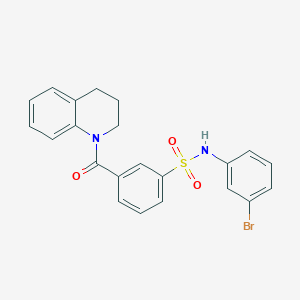

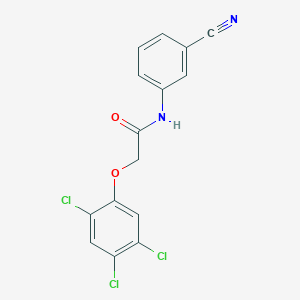

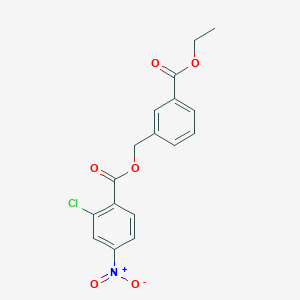

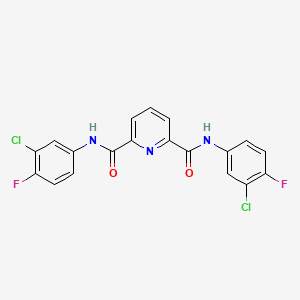

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-({[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3622373.png)

![4-nitrobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3622398.png)

![5-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B3622426.png)

![2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B3622432.png)

![N-{3-[(2-isonicotinoylhydrazino)carbonyl]phenyl}-2-furamide](/img/structure/B3622441.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3622447.png)

![2-Chloro-6-fluorobenzyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B3622467.png)